![molecular formula C10H13NO2Zn B2592769 (Pyridin-3-yl)zinc pivalate (1.07 mmol/g) CAS No. 1344727-29-2](/img/structure/B2592769.png)
(Pyridin-3-yl)zinc pivalate (1.07 mmol/g)
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Description
(Pyridin-3-yl)zinc pivalate, also known as PZP, is a coordination complex of zinc and pivalic acid, a derivative of acetic acid. It has a molecular formula of C9H14NO2Zn and a molar mass of 243.6 g/mol. PZP is a white, crystalline powder with a melting point of 180-182°C. It is insoluble in water but soluble in methanol and ethanol. PZP is a versatile compound with various applications in scientific research, such as catalysis, drug delivery, and biochemistry.
Scientific Research Applications
- Details : When treated with (hetero)arylzinc pivalates, S-pyridyl thioesters undergo acylation, leading to a diverse range of polyfunctional ketones. These reactions are advantageous due to mild conditions, tolerance of sensitive functional groups, and high stereoretention in optically enriched chiral ketones .
- Details : These stabilized alkylzinc reagents exhibit enhanced stability and unique reactivity in cobalt-catalyzed alkyldifluoroalkylation reactions. Under directing-group-free conditions, they facilitate the modular installation of CF2- and Csp3-groups across double bonds .
- Details : Unlike harsh acid chlorides, thioesters derived from carboxylic acids react readily with organozinc pivalates. This compatibility with sensitive functional groups makes them valuable acylating reagents .
- Details : (Pyridin-3-yl)zinc pivalate demonstrates excellent compatibility with various transition metal-catalyzed transformations. Cobalt-catalyzed reactions, in particular, have proven advantageous .
- Details : The compound’s acylation reactions lead to optically enriched -chiral ketones with high stereoretention. This is particularly relevant for asymmetric synthesis .
- Details : The cobalt-catalyzed acylation reactions yield a diverse array of polyfunctional ketones. These compounds find applications in various fields, including materials science and natural product synthesis .
Cobalt-Catalyzed Acylation Reactions
Salt-Stabilized Alkylzinc Pivalates
Functional Group Tolerant Acylations
Organometallic Compatibility
Synthesis of Chiral Ketones
Broad Range of Polyfunctional Ketones
properties
IUPAC Name |
zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.C5H10O2.Zn/c1-2-4-6-5-3-1;1-5(2,3)4(6)7;/h1-2,4-5H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYGGRRFLTIBJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=C[C-]=CN=C1.[Zn+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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